

comparative metabolism of Deschloroketamine and ketamine in human liver microsomes

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Compound of Interest

Compound Name: Deschloroketamine

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A Comparative Guide to the Metabolism of **Deschloroketamine** and Ketamine in Human Liver Microsomes

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel psychoactive substances is paramount for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety. This guide provides a comparative analysis of the in vitro metabolism of **Deschloroketamine** (DCK), a dissociative anesthetic and analogue of ketamine, with its well-studied parent compound, ketamine. The data presented is derived from studies utilizing human liver microsomes (HLMs), a standard model for assessing hepatic drug metabolism.

Metabolic Pathways and Key Enzymes

Both ketamine and **Deschloroketamine** primarily undergo phase I metabolism in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The principal metabolic pathway for both compounds is N-demethylation, resulting in the formation of their respective primary metabolites, norketamine and norketamine. Subsequent hydroxylation of these metabolites can also occur.

For ketamine, N-demethylation is predominantly mediated by CYP3A4, with contributions from CYP2B6 and CYP2C9 at therapeutic concentrations. Other enzymes like CYP2C19 and CYP2D6 may also play a role.

Deschloroketamine follows a similar path of N-dealkylation and hydroxylation. However, the absence of the chlorine atom on the phenyl ring significantly influences its interaction with metabolic enzymes, leading to different kinetic profiles.

Quantitative Comparison of Metabolic Kinetics

The efficiency of N-demethylation by CYP2B6, a key enzyme in the metabolism of both compounds, has been quantitatively compared. The Michaelis-Menten constant (K_m), representing the substrate concentration at half-maximal velocity, and the maximum reaction velocity (V_{max}) provide insights into the enzymatic affinity and turnover rate.

Compound	CYP Enzyme	K_m (μM)	V_{max} (pmol/min/pmol CYP)
Deschloroketamine	CYP2B6	184	83–103
Ketamine	CYP2B6	<184 (Higher Affinity)	83–103

Data sourced from a comparative study on halogenated ketamine analogues[1].

The higher K_m value for **Deschloroketamine** indicates a lower binding affinity to CYP2B6 compared to ketamine.[1] This suggests that at lower concentrations, ketamine is metabolized more readily by this enzyme. The V_{max} values for both compounds are comparable, indicating that once bound to the enzyme, the maximum rate of metabolism is similar.[1] This finding is consistent with other research where low elimination of **Deschloroketamine** was observed in in vitro setups, preventing a successful in vitro-in vivo extrapolation (IVIVE).[2][3]

Experimental Protocols

The following provides a representative methodology for studying the in vitro metabolism of **Deschloroketamine** and ketamine in human liver microsomes.

1. Incubation with Human Liver Microsomes (HLMs)

A typical incubation mixture would contain:

- Pooled human liver microsomes (pHLMs) at a protein concentration of 1 mg/mL.
- The substrate (**Deschloroketamine** or ketamine) at various concentrations to determine kinetic parameters (e.g., ranging from 1 μ M to 1000 μ M).
- A nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system, consisting of:
 - NADP+ (1.2 mM)
 - Isocitrate (5 mM)
 - Isocitrate dehydrogenase (0.5 U/mL)
 - Magnesium chloride (MgCl₂) (5 mM)
- Superoxide dismutase (200 U/mL) to prevent non-enzymatic degradation.
- Phosphate buffer (90 mM, pH 7.4) to maintain physiological pH.

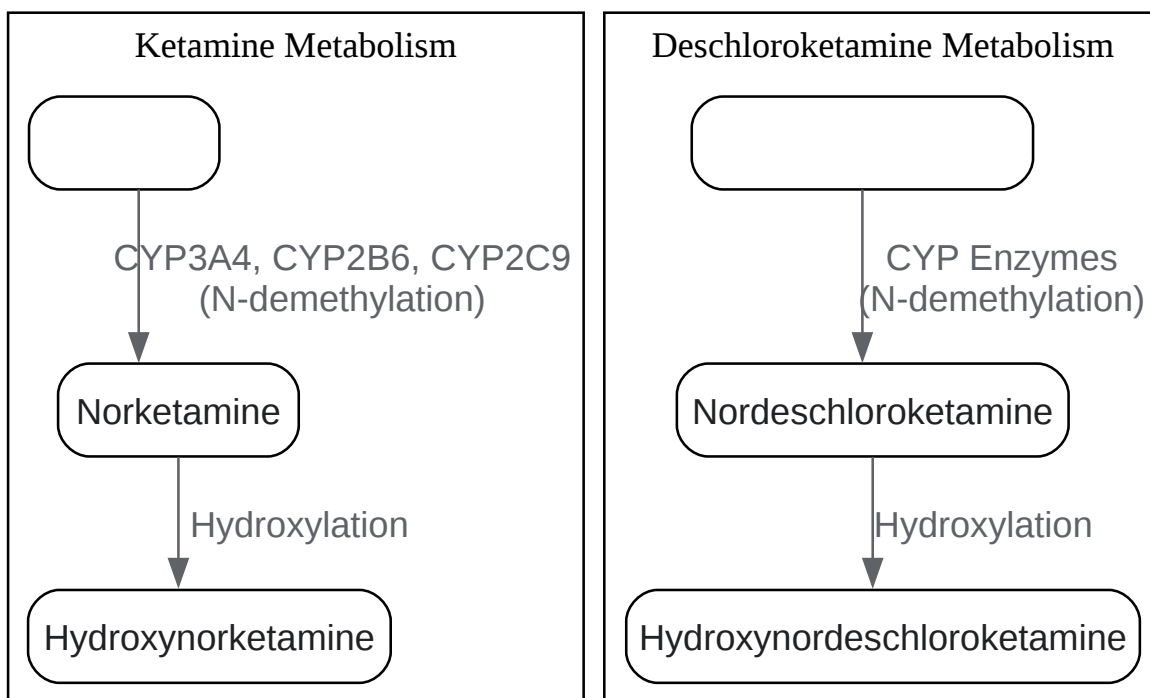
The reaction is initiated by the addition of the NADPH-regenerating system after a pre-incubation period of the other components at 37°C. The incubation is carried out for a specified time (e.g., 60 minutes) at 37°C and is terminated by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard (e.g., diazepam-d5) for analytical quantification.[4]

2. Sample Analysis

The samples are then typically centrifuged to precipitate proteins. The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis. The identification and quantification of metabolites are performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

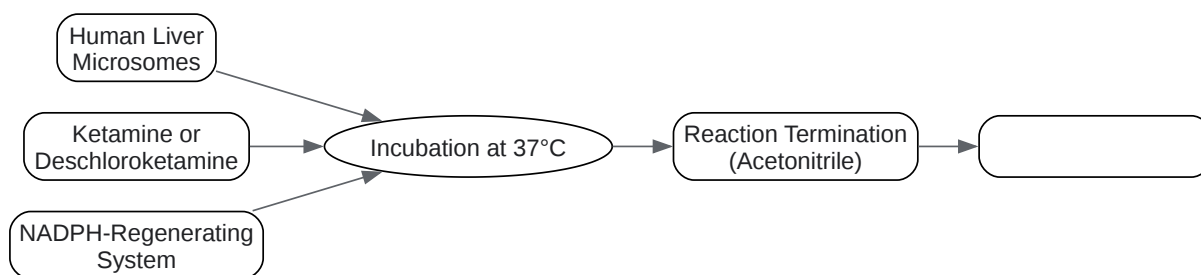
Visualizing the Metabolic Pathways and Workflow

The following diagrams illustrate the metabolic pathways and the experimental workflow.



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Caption: Primary metabolic pathways of Ketamine and **Deschloroketamine**.



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Caption: Experimental workflow for in vitro metabolism studies.

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